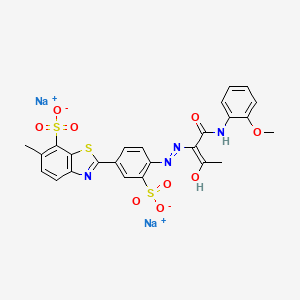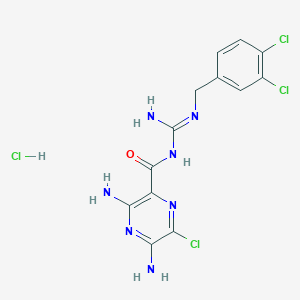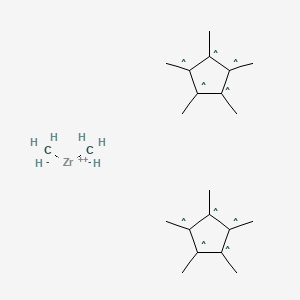
Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV), 99%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is a chemical compound with the molecular formula C22H36Zr. It is also known by its synonyms, such as bis(pentamethylcyclopentadienyl)dimethylzirconium and dimethylpermethylzirconocene
準備方法
Synthetic Routes and Reaction Conditions
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is typically synthesized through the reaction of zirconium tetrachloride with pentamethylcyclopentadiene in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
ZrCl4+2C5(CH3)5H+4LiAlH4→Zr(C5(CH3)5)2(CH3)2+4LiCl+4AlH3
Industrial Production Methods
While the industrial production methods for dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This includes the use of larger reactors, more efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or alkylating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands.
科学的研究の応用
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as high-performance polymers and ceramics.
作用機序
The mechanism by which dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates and promote their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Similar Compounds
Some compounds similar to dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) include:
- Bis(cyclopentadienyl)dimethylzirconium
- Tetrakis(dimethylamido)zirconium(IV)
- Dichloro[rac-ethylenebis(indenyl)]zirconium(IV)
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness
Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) is unique due to its pentamethylcyclopentadienyl ligands, which provide increased steric hindrance and stability compared to other zirconium complexes. This makes it particularly effective as a catalyst in certain reactions, offering advantages in terms of selectivity and efficiency.
特性
分子式 |
C22H36Zr |
|---|---|
分子量 |
391.7 g/mol |
InChI |
InChI=1S/2C10H15.2CH3.Zr/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H3;/q;;2*-1;+2 |
InChIキー |
KDKNVCQXFIBDBD-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Zr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



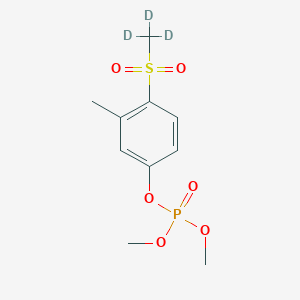
![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
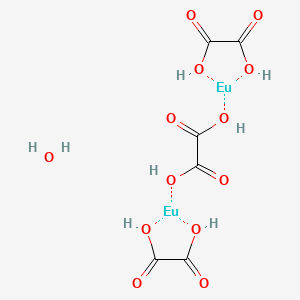
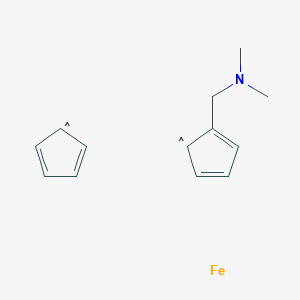

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
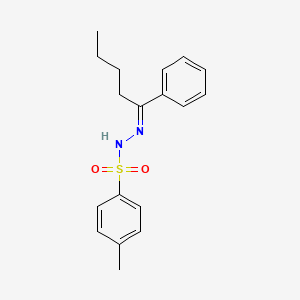
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)
